molecular formula C17H18N2O4S B2573679 4-methoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921558-70-5

4-methoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No. B2573679
CAS RN: 921558-70-5
M. Wt: 346.4
InChI Key: KEJBKCAFONTYET-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound that has shown promising results in scientific research. It is a sulfonamide derivative that has been synthesized using various methods.

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as the compound , have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory and Analgesic Activities

Some indole derivatives have shown anti-inflammatory and analgesic activities . For example, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed these activities along with a low ulcerogenic index .

Antitubercular Activity

Indole derivatives have also been investigated for their antitubercular activity . For instance, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated for their in vitro antitubercular activity .

Anticancer Activity

The application of indole derivatives for the treatment of cancer cells has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity . This makes them potentially useful in the development of new antimicrobial agents .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . This property could make them useful in the development of new antioxidant agents .

properties

IUPAC Name

4-methoxy-3-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-11-8-14(5-7-16(11)23-3)24(21,22)18-13-4-6-15-12(9-13)10-17(20)19(15)2/h4-9,18H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJBKCAFONTYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

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